3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Overview
Description
3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system that includes both pyridazine and indole moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the [3+3] annulation of 2-aminopyridine derivatives with appropriate electrophiles. One common synthetic route includes the mono and dialkylation of pyridazino[4,5-b]indole using alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The hydrazinolysis of mono and di-esters obtained from these reactions yields the target hydrazides .
Chemical Reactions Analysis
3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Hydrazinolysis: The hydrazinolysis of esters to form hydrazides is a notable reaction for this compound.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves the inhibition of key molecular targets and pathways. Specifically, it acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival . The compound up-regulates pro-apoptotic genes and inhibits anti-apoptotic genes, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also exhibit significant anti-tumor activity and have been studied for their potential as anti-cancer agents.
Hydrazide-based pyridazino[4,5-b]indole scaffolds: These compounds share a similar core structure and have shown potent cytotoxic activity against various cancer cell lines.
The uniqueness of this compound lies in its specific inhibition of the PI3K/AKT/mTOR pathway, which distinguishes it from other compounds with similar structures.
Properties
IUPAC Name |
3-methyl-5H-pyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-11(15)10-8(6-12-14)7-4-2-3-5-9(7)13-10/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTIQXJIOVQQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631497 | |
Record name | 3-Methyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5777-93-5 | |
Record name | 3-Methyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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